![molecular formula C13H9BrO3 B11836154 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 139395-82-7](/img/structure/B11836154.png)
8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one
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Overview
Description
8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by a bromomethyl group attached to the furochromene core, which imparts unique chemical properties and reactivity
Preparation Methods
The synthesis of 8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylcoumarin with bromoacetaldehyde in the presence of a base, followed by cyclization to form the furochromene ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Chemical Reactions Analysis
8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxyl derivatives.
Cyclization Reactions: The furochromene core can participate in cyclization reactions to form polycyclic structures
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as a natural antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and death, leading to decreased cell viability and increased apoptotic markers.
Material Science Applications
Fluorescent Materials and Sensors
Due to its unique photophysical properties, 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one is utilized in the development of fluorescent materials and sensors. The compound's ability to absorb light and re-emit it at different wavelengths makes it suitable for applications in bioimaging and environmental sensing.
Biological Research Applications
Biochemical Probes
In biological research, this compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its bromomethyl group can form covalent bonds with nucleophilic sites in proteins, which is crucial for understanding enzyme mechanisms and developing inhibitors.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : In laboratory settings, the compound was tested against various pathogens, demonstrating significant inhibition zones compared to control substances.
- Cancer Cell Line Studies : The compound was tested on several cancer cell lines where results indicated a dose-dependent decrease in cell proliferation.
- Fluorescent Sensor Development : Studies highlighted the compound's suitability for creating sensors due to its photophysical properties.
Mechanism of Action
The biological activity of 8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE is attributed to its ability to interact with cellular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, the furochromene core can intercalate with DNA, disrupting cellular processes and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar compounds to 8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE include other bromomethyl-substituted furochromenes and coumarins. These compounds share similar structural features but differ in their biological activities and chemical reactivity. For example:
3-(Bromoacetyl)coumarins: These compounds exhibit similar substitution reactions but have different pharmacological profiles.
2,2-Dimethyl-2H-chromenes: These derivatives are known for their antifungal activities and are used in agricultural applications
Biological Activity
8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one, also known by its CAS number 139395-82-7, is a compound belonging to the class of furocoumarins. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Property | Value |
---|---|
Chemical Formula | C13H9BrO3 |
Molecular Weight | 293.113 g/mol |
CAS Number | 139395-82-7 |
Melting Point | Not available |
Antioxidant Activity
Research has shown that compounds similar to 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study involving coumarin derivatives indicated that they can effectively scavenge free radicals and enhance cellular antioxidant defenses .
Anti-inflammatory Activity
The anti-inflammatory potential of furocoumarins has been documented in various studies. For instance, certain coumarin derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) in vitro. This suggests that 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one may also possess similar properties, contributing to its therapeutic potential in inflammatory diseases .
Anticancer Properties
Furocoumarins have been studied for their anticancer effects, particularly their ability to induce apoptosis in cancer cells. A study highlighted that specific coumarin derivatives could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways. The structure-activity relationship indicates that modifications on the coumarin scaffold can enhance these effects .
Case Studies
- Study on Antioxidant Activity : A comparative analysis of several coumarins revealed that those with bromine substitutions exhibited enhanced radical scavenging activity compared to their non-brominated counterparts. This supports the hypothesis that bromination may increase the electron-donating ability of the compound, thereby enhancing its antioxidant capacity.
- Anti-inflammatory Effects : In an animal model of colitis, treatment with a furocoumarin derivative resulted in decreased levels of inflammatory markers such as myeloperoxidase and cytokines. These findings suggest a potential application for 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one in managing inflammatory bowel diseases.
- Anticancer Activity : In vitro studies demonstrated that furocoumarins could inhibit the growth of human promyelocytic leukemia cells (HL-60) by inducing differentiation into mature monocytes/macrophages. This mechanism highlights the therapeutic potential of furocoumarins in hematological malignancies .
Properties
CAS No. |
139395-82-7 |
---|---|
Molecular Formula |
C13H9BrO3 |
Molecular Weight |
293.11 g/mol |
IUPAC Name |
8-(bromomethyl)-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H9BrO3/c1-7-4-12(15)17-13-9(7)2-3-11-10(13)5-8(6-14)16-11/h2-5H,6H2,1H3 |
InChI Key |
MJBQOIZNCDJDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)CBr |
Origin of Product |
United States |
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